![molecular formula C20H21FN2O3S2 B2421613 3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 893349-29-6](/img/structure/B2421613.png)
3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups. Sulfonamides are known for their use in antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with an amine. The 3-fluoro-4-methoxyphenyl and 4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl groups would likely be introduced in earlier steps, possibly through a series of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group, a 3-fluoro-4-methoxyphenyl group, and a 4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl group. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
- Targeted Kinase Inhibition : The compound may serve as a kinase inhibitor due to its structural features. Researchers could explore its potential in inhibiting specific kinases involved in disease pathways .
- RET Inhibition : In vitro studies have shown that this compound selectively inhibits RET (rearranged during transfection) kinase, which is implicated in certain cancers. It could be investigated further as a potential anticancer agent .
- Suzuki Coupling Reactions : The compound’s boronic acid moiety makes it suitable for Suzuki coupling reactions. Researchers can use it to synthesize complex organic molecules .
- Rhodium-Catalyzed Cyanation : The compound may participate in rhodium-catalyzed cyanation reactions, leading to valuable intermediates in organic synthesis .
- Microtubule Inhibition : By modifying the thiazole ring, derivatives of this compound could be explored for their effects on microtubule dynamics, potentially leading to novel antitumor agents .
- 17ß-Hydroxysteroid Dehydrogenase Type 2 (17ß-HSD2) Inhibitors : Researchers could investigate the compound’s potential as an inhibitor of 17ß-HSD2, an enzyme involved in steroid metabolism .
- Safety and Toxicity Studies : Understanding the safety profile of this compound is crucial. Researchers can explore its effects on various cell lines and animal models to assess potential toxicity .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Antitumor and Anticancer Research
Chemical Biology and Enzyme Studies
Pharmacology and Toxicology
Materials Science and Nanotechnology
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S2/c1-13-4-6-15(7-5-13)20-23-14(2)19(27-20)10-11-22-28(24,25)16-8-9-18(26-3)17(21)12-16/h4-9,12,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZELHHKWEMSXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.